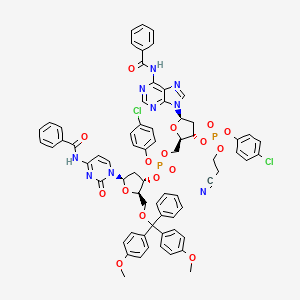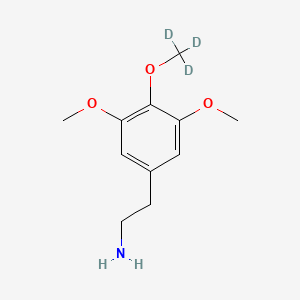
4,4'-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a decamethylene chain linking two piperazine rings, each substituted with chloromethyl and ethanol groups. The tetrahydrochloride form indicates the presence of four hydrochloride ions associated with the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride typically involves the reaction of piperazine derivatives with decamethylene dibromide under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the bromomethylene groups, forming the decamethylene-linked bis-piperazine structure. Subsequent chloromethylation and ethanol substitution yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps, such as recrystallization and chromatography, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The ethanol groups can be oxidized to aldehydes or carboxylic acids, while reduction can convert them to alkanes.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, breaking down into its constituent parts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alkanes, alcohols.
Applications De Recherche Scientifique
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The decamethylene chain provides flexibility, allowing the molecule to adopt conformations that enhance its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4’-(1,4-Butanediylbis(thio(6-methyl-2,4-pyrimidinediyl)))bismorpholine
- 4,4’-(1,3-Trimethylene)bis(alpha-chloromethylpiperazineethanol) tetrahydrochloride
- 4,4’-(1,2-Ethanediylbis(oxy))bis-2H-1-benzopyran-2-one
Uniqueness
4,4’-(1,10-Decamethylene)bis(alpha-chloromethyl-1-piperazineethanol) tetrahydrochloride is unique due to its long decamethylene linker, which imparts distinct physicochemical properties. This structural feature allows for versatile chemical modifications and enhances its potential for various applications.
Propriétés
Numéro CAS |
102233-19-2 |
|---|---|
Formule moléculaire |
C24H52Cl6N4O2 |
Poids moléculaire |
641.4 g/mol |
Nom IUPAC |
1-chloro-3-[4-[10-[4-(3-chloro-2-hydroxypropyl)piperazin-1-yl]decyl]piperazin-1-yl]propan-2-ol;tetrahydrochloride |
InChI |
InChI=1S/C24H48Cl2N4O2.4ClH/c25-19-23(31)21-29-15-11-27(12-16-29)9-7-5-3-1-2-4-6-8-10-28-13-17-30(18-14-28)22-24(32)20-26;;;;/h23-24,31-32H,1-22H2;4*1H |
Clé InChI |
SZOXGVMZDBMRAZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCCCCCCCCN2CCN(CC2)CC(CCl)O)CC(CCl)O.Cl.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





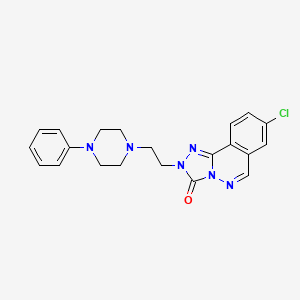
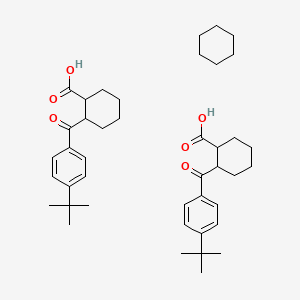
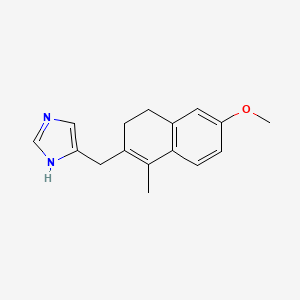

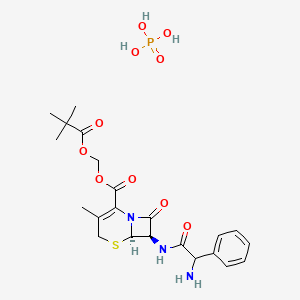
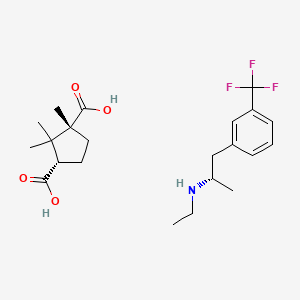
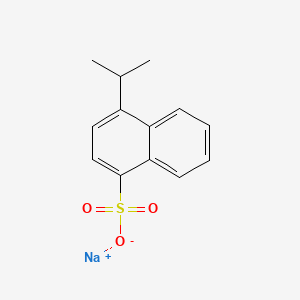
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

